molecular formula C20H18BrNO3 B5028545 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide

2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide

Cat. No. B5028545
M. Wt: 400.3 g/mol
InChI Key: NNCJOKIFDWSBED-UHFFFAOYSA-N
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Description

2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide, also known as BML-210, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of naphthalene derivatives and has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in the inflammatory response. 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide inhibits the activation of NF-κB, resulting in the downregulation of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. Physiologically, 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide has been shown to reduce pain and inflammation in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide is its specificity for the NF-κB pathway. This makes it a valuable tool for studying the role of NF-κB in various physiological and pathological processes. However, one of the limitations of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer, as studies have shown that 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide inhibits the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide and its potential side effects.

Synthesis Methods

The synthesis of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide involves the reaction of 6-bromo-2-methoxynaphthalene with 3-methoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. This reaction results in the formation of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide as a white crystalline solid with a melting point of 156-157°C.

Scientific Research Applications

2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This makes 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c1-24-16-5-3-4-15(11-16)22-20(23)12-18-17-8-7-14(21)10-13(17)6-9-19(18)25-2/h3-11H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCJOKIFDWSBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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